molecular formula C8H10BrNO3S2 B3227629 1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol CAS No. 1261231-73-5

1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol

Cat. No.: B3227629
CAS No.: 1261231-73-5
M. Wt: 312.2 g/mol
InChI Key: NIVHRIVGCJWLPM-UHFFFAOYSA-N
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Description

1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol (CAS: 1261231-73-5) is a heterocyclic compound with the molecular formula C₈H₁₀BrNO₃S₂ and a molecular weight of 312.20 g/mol . It features a pyrrolidin-3-ol core substituted with a 5-bromo-thiophene-2-sulfonyl group. This compound is recognized as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, particularly for developing kinase inhibitors or antiviral agents . Its enantiomeric form, (R)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol (CAS: 1264033-72-8), has been explicitly characterized, highlighting the importance of stereochemistry in its applications .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S2/c9-7-1-2-8(14-7)15(12,13)10-4-3-6(11)5-10/h1-2,6,11H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVHRIVGCJWLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236044
Record name 3-Pyrrolidinol, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261231-73-5
Record name 3-Pyrrolidinol, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol is a small molecule with significant potential across various scientific research applications. This article will explore its chemical properties, biological activities, and specific applications in medicinal chemistry and material science.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the thiophene ring enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines could pave the way for therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways crucial for tumor growth and survival.

Applications in Medicinal Chemistry

This compound serves as a versatile scaffold in drug design, particularly in synthesizing novel therapeutic agents. Here are some specific applications:

Drug Development

The compound can be modified to create derivatives with enhanced potency and selectivity against various biological targets. Its structural features allow for easy functionalization, making it an attractive starting point for medicinal chemists.

Targeted Therapy

Due to its unique mechanism of action, this compound may be explored for targeted therapies in oncology and infectious diseases. The ability to selectively inhibit specific pathways can lead to fewer side effects compared to traditional therapies.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material sciences:

Organic Electronics

The thiophene moiety contributes to the electronic properties of the compound, making it suitable for applications in organic semiconductors. Research into its use in organic photovoltaic devices and field-effect transistors is ongoing.

Sensor Development

Given its chemical reactivity, this compound may be utilized in developing sensors for detecting environmental pollutants or biological markers. Its ability to undergo specific interactions can lead to sensitive detection methodologies.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited potent activity against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies published in the Journal of Inflammation Research showed that this compound effectively reduced the production of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.

Case Study 3: Organic Electronics Application

Research published in Advanced Materials explored the use of thiophene-based compounds, including this compound, as active layers in organic solar cells, achieving efficiency rates comparable to traditional silicon-based cells.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom on the thiophene ring can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Focus
This compound C₈H₁₀BrNO₃S₂ 312.20 Bromothiophene sulfonyl, pyrrolidin-3-ol Kinase inhibitor scaffolds
(R)-Enantiomer C₈H₁₀BrNO₃S₂ 312.20 R-configuration Stereospecific binding
1-(5-Bromo-pyridin-3-ylsulfonyl)pyrrolidin-3-ol C₉H₁₁BrN₂O₃S 328.22 Pyridine sulfonyl Enhanced polarity
Vernakalant Hydrochloride C₂₀H₃₁NO₄•HCl 385.93 Cyclohexyl, dimethoxyphenyl ethoxy Antiarrhythmic drug
Fluoro-Phenyl Derivative C₁₃H₁₉FN₂O 238.30 4-Fluoro-phenyl, methylamino CNS-targeting agents

Research Findings and Structure–Activity Relationships (SAR)

  • Bromine Substitution : The bromine atom in this compound may facilitate halogen bonding with target proteins, a feature absent in methylthiophene analogues .
  • Heterocycle Swapping : Replacing thiophene with pyridine () or oxadiazole () alters electron distribution and solubility, impacting drug-likeness .

Biological Activity

1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol is a synthetic compound characterized by its unique structure, which includes a brominated thiophene ring attached to a pyrrolidin-3-ol moiety via a sulfonyl linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

The molecular formula of this compound is C8H10BrNO3S2C_8H_{10}BrNO_3S_2, with a molecular weight of 296.20 g/mol. The compound features a sulfonyl group that is known for its ability to interact with various biological targets.

The mechanism of action of this compound involves its interaction with specific proteins and enzymes. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially leading to inhibition of their function. Additionally, the bromine atom on the thiophene ring can participate in halogen bonding, which may enhance the compound's binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-Cancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by disrupting mitotic spindle formation, similar to other known mitotic inhibitors .
  • Anti-Inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Details Reference
Anti-CancerInhibits cell proliferation and induces multipolar spindle formation in cancer cells
Anti-InflammatoryReduces levels of inflammatory cytokines in vitro
Enzyme InhibitionPotential inhibitor of lysyl oxidase (LOX)

Case Study: Anti-Cancer Mechanism

A study published in the Journal of Medicinal Chemistry highlights the anti-cancer properties of compounds similar to this compound. The research demonstrated that these compounds could induce multipolar spindles in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic processes. This suggests that the compound may act as a potent anti-cancer agent by targeting mitotic kinesins such as HSET (KIFC1) .

Case Study: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of pyrrole derivatives, including this compound. The results indicated significant reductions in pro-inflammatory cytokines when treated with the compound, suggesting its potential therapeutic role in inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol, and what critical reaction conditions must be controlled to ensure high yield and purity?

Answer: The synthesis typically involves sulfonylation of pyrrolidin-3-ol with 5-bromothiophene-2-sulfonyl chloride. Key steps include:

  • Sulfonylation Reaction : Conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere to prevent hydrolysis of the sulfonyl chloride .
  • Base Selection : Triethylamine or pyridine is used to scavenge HCl, maintaining a pH >8 to drive the reaction to completion.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical to isolate the product with >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (in DMSO-d6_6 or CDCl3_3) resolve the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and confirm stereochemistry at the pyrrolidin-3-ol moiety (e.g., coupling constants for vicinal protons) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P21_1/c space group) provides bond lengths (C–S: ~1.76 Å) and angles (C–S–O: ~106–112°), validating the sulfonyl-thiophene linkage and chair conformation of the pyrrolidine ring .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 367.98 for C9_9H11_{11}BrN2_2O3_3S2_2) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the influence of the bromothiophene sulfonyl group on the bioactivity of pyrrolidin-3-ol derivatives?

Answer:

  • Variable Substituents : Synthesize analogs with modifications to the bromothiophene (e.g., replacing Br with Cl or CF3_3) or sulfonyl group (e.g., replacing with carbonyl or phosphonate).
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate substituent effects with activity. For example, antiviral studies using SARS-CoV-2 replication assays can identify potency trends .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions, focusing on sulfonyl group hydrogen bonding with active-site residues .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data for this compound across different studies?

Answer:

  • Structural Reanalysis : Verify compound purity via HPLC (>99%) and confirm stereochemistry using polarimetry or chiral HPLC to rule out enantiomeric impurities .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, standardized IC50_{50} protocols) to minimize variability.
  • Meta-Analysis : Compare crystallographic data (e.g., sulfonyl-thiophene dihedral angles) with activity trends to identify structural determinants of bioactivity .

Q. How should enantiomeric purity and absolute configuration be determined for chiral centers in this compound, particularly the pyrrolidin-3-ol moiety?

Answer:

  • Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers and quantify purity (>99% ee) .
  • X-ray Crystallography : Assign absolute configuration via Flack parameter analysis (e.g., refined x parameter >0.1 confirms (S)-configuration) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to validate configuration .

Q. What experimental strategies can optimize the reaction yield of this compound while minimizing byproduct formation?

Answer:

  • Temperature Control : Maintain sulfonylation at 0–5°C to suppress sulfonate ester byproducts.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate sulfonyl group activation .
  • In Situ Monitoring : Use FT-IR to track sulfonyl chloride consumption (disappearance of S=O stretch at ~1370 cm1^{-1}) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol
Reactant of Route 2
1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol

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